Methyl 4-acetamido-3-nitrophenylacetate
Overview
Description
Methyl 4-acetamido-3-nitrophenylacetate is an organic compound with a complex structure that includes an acetamido group, a nitro group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamido-3-nitrophenylacetate typically involves the nitration of a phenylacetate derivative followed by acetamidation. One common method includes the nitration of methyl 4-aminophenylacetate to form methyl 4-nitrophenylacetate, which is then acetamidated using acetic anhydride under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetamido-3-nitrophenylacetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: Methyl 4-acetamido-3-aminophenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetamido-3-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-3-nitrophenylacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
- Methyl 4-aminophenylacetate
- Methyl 4-nitrophenylacetate
- Methyl 4-acetamidophenylacetate
Comparison: Methyl 4-acetamido-3-nitrophenylacetate is unique due to the presence of both the acetamido and nitro groups, which confer distinct chemical and biological properties. Compared to Methyl 4-aminophenylacetate, it has a nitro group that can undergo reduction, providing additional pathways for chemical modification. Compared to Methyl 4-nitrophenylacetate, the acetamido group offers potential for further functionalization through substitution reactions .
Properties
IUPAC Name |
methyl 2-(4-acetamido-3-nitrophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-9-4-3-8(6-11(15)18-2)5-10(9)13(16)17/h3-5H,6H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRRDOVJAMTJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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